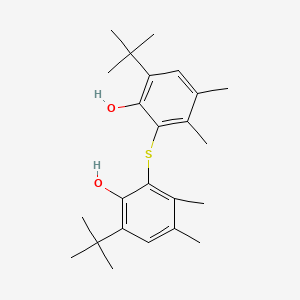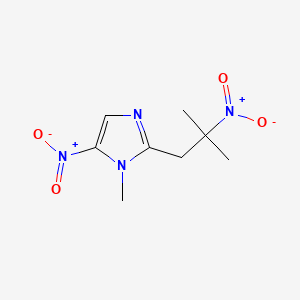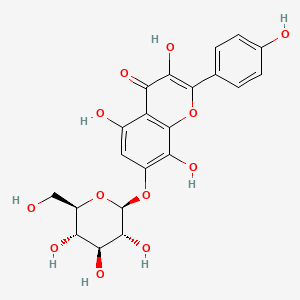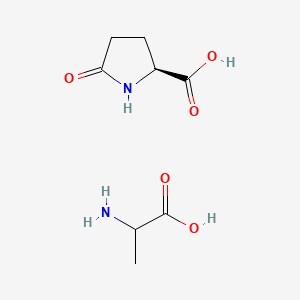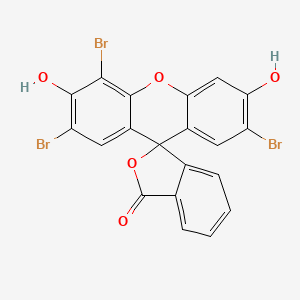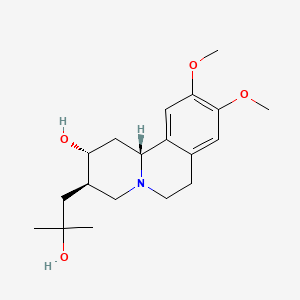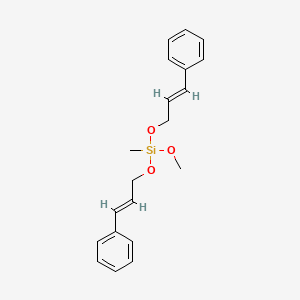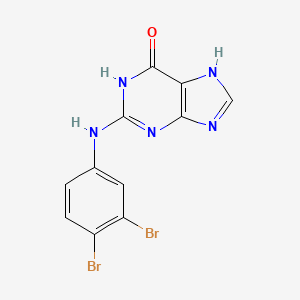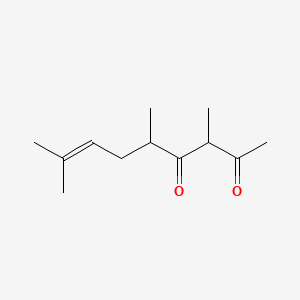
Octadecanoic acid, 3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecanoic acid, 3-methyl-, also known as 3-methyloctadecanoic acid, is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid (stearic acid) with a methyl group attached to the third carbon atom. This compound is a saturated fatty acid and is found in various natural sources, including animal fats and plant oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyloctadecanoic acid can be achieved through several methods. One common approach involves the alkylation of octadecanoic acid with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 3-methyloctadecanoic acid often involves the hydrogenation of unsaturated fatty acids derived from natural oils. The process includes catalytic hydrogenation using a metal catalyst such as palladium or nickel under high pressure and temperature. This method ensures the selective addition of hydrogen to the double bonds, resulting in the formation of the desired saturated fatty acid .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyloctadecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 3-methyloctadecanoic acid can yield alcohols using reducing agents such as lithium aluminum hydride.
Esterification: It reacts with alcohols in the presence of acid catalysts to form esters.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Methyl or ethyl esters.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
3-Methyloctadecanoic acid has diverse applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: It serves as a model compound for studying the metabolism of fatty acids in biological systems.
Medicine: Research explores its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.
Industry: It is utilized in the production of cosmetics, pharmaceuticals, and food additives due to its emollient and stabilizing properties
Mecanismo De Acción
The mechanism of action of 3-methyloctadecanoic acid involves its interaction with cellular membranes and enzymes. As a fatty acid, it integrates into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Octadecanoic acid (Stearic acid): A saturated fatty acid without the methyl group.
Hexadecanoic acid (Palmitic acid): A shorter-chain saturated fatty acid.
9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the ninth carbon.
Uniqueness: 3-Methyloctadecanoic acid is unique due to the presence of the methyl group at the third carbon, which imparts distinct physical and chemical properties. This structural difference influences its melting point, solubility, and reactivity compared to other similar fatty acids .
Propiedades
Número CAS |
52304-07-1 |
|---|---|
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
3-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(2)17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
Clave InChI |
VBVVLSXIGCWRIN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


